molecular formula C12H9BrCl2N2 B14224067 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine CAS No. 767342-29-0

5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine

Cat. No.: B14224067
CAS No.: 767342-29-0
M. Wt: 332.02 g/mol
InChI Key: JBAXOICUGQTNMY-UHFFFAOYSA-N
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Description

5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3,4-dichlorophenylmethyl group attached to the nitrogen atom at the 3rd position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine typically involves a multi-step process. One common method includes the bromination of pyridine derivatives followed by the introduction of the 3,4-dichlorophenylmethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent step involves the reaction of the brominated pyridine with 3,4-dichlorobenzylamine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-2-amine
  • 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-4-amine
  • 5-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine

Uniqueness

5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the 3,4-dichlorophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for forming diverse derivatives.

Properties

CAS No.

767342-29-0

Molecular Formula

C12H9BrCl2N2

Molecular Weight

332.02 g/mol

IUPAC Name

5-bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H9BrCl2N2/c13-9-4-10(7-16-6-9)17-5-8-1-2-11(14)12(15)3-8/h1-4,6-7,17H,5H2

InChI Key

JBAXOICUGQTNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC(=CN=C2)Br)Cl)Cl

Origin of Product

United States

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